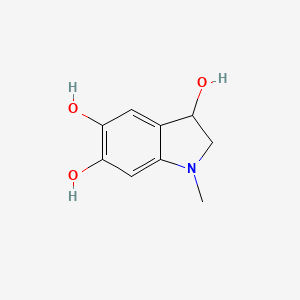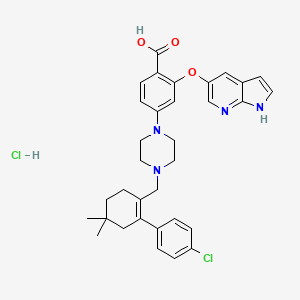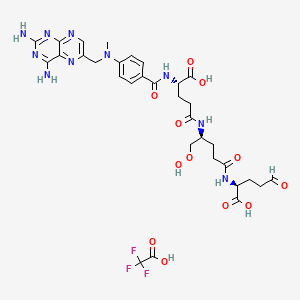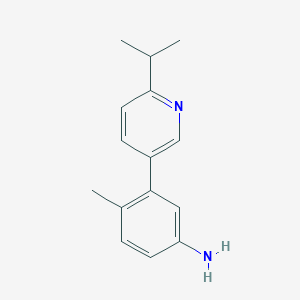
3-(6-Isopropylpyridin-3-yl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Isopropylpyridin-3-yl)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound features a pyridine ring substituted with an isopropyl group at the 6-position and a methyl group at the 4-position, along with an aniline moiety at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Isopropylpyridin-3-yl)-4-methylaniline can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Directed Ortho-Metalation (DoM): . The reaction conditions often involve the use of strong bases like butyllithium and subsequent quenching with electrophiles.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Isopropylpyridin-3-yl)-4-methylaniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(6-Isopropylpyridin-3-yl)-4-methylaniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(6-Isopropylpyridin-3-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Isopropylpyridin-3-yl)-4-methylaniline: can be compared with other aniline derivatives and pyridine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
Molekularformel |
C15H18N2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
4-methyl-3-(6-propan-2-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C15H18N2/c1-10(2)15-7-5-12(9-17-15)14-8-13(16)6-4-11(14)3/h4-10H,16H2,1-3H3 |
InChI-Schlüssel |
ZMPJVKXRBAMBTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
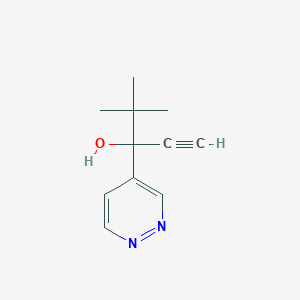
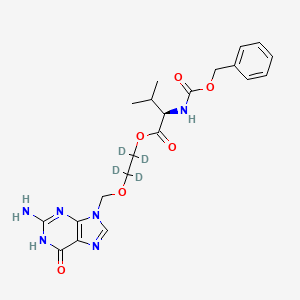
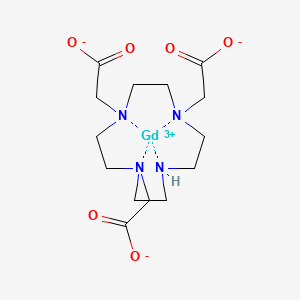
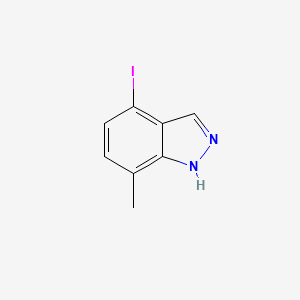
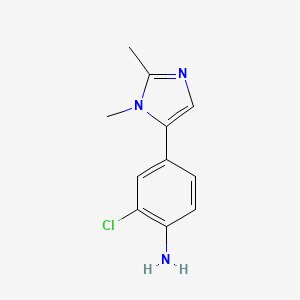

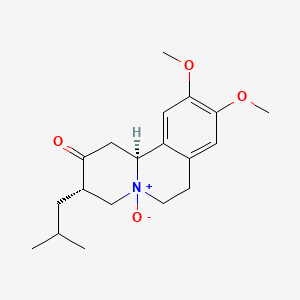
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
